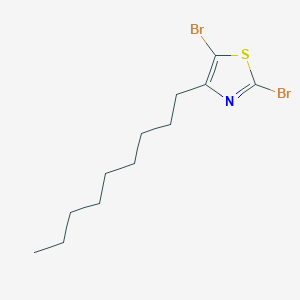
2,5-Dibromo-4-nonyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-nonyl-1,3-thiazole: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 2 and 5, and a nonyl group at position 4. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-nonyl-1,3-thiazole typically involves the bromination of 4-nonyl-1,3-thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2,5-Dibromo-4-nonyl-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted thiazoles with various functional groups replacing the bromine atoms.
- Oxidized thiazole derivatives with additional oxygen-containing functional groups.
- Reduced thiazole derivatives with hydrogenated or dehalogenated structures.
Applications De Recherche Scientifique
Chemistry: 2,5-Dibromo-4-nonyl-1,3-thiazole is used as a building block in the synthesis of more complex thiazole derivatives. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in various therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structural properties contribute to the performance characteristics of these materials.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-nonyl-1,3-thiazole in biological systems involves its interaction with specific molecular targets. The bromine atoms and the thiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nonyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
2,5-Dibromo-1,3-thiazole: Lacks the nonyl group, resulting in different physical and chemical properties.
4-Nonyl-1,3-thiazole: Lacks the bromine atoms, affecting its reactivity and biological activity.
2,5-Dibromo-4-methyl-1,3-thiazole: Contains a methyl group instead of a nonyl group, leading to variations in its applications and properties.
Uniqueness: 2,5-Dibromo-4-nonyl-1,3-thiazole is unique due to the combination of bromine atoms and a long nonyl chain, which imparts distinct reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
551939-35-6 |
|---|---|
Formule moléculaire |
C12H19Br2NS |
Poids moléculaire |
369.16 g/mol |
Nom IUPAC |
2,5-dibromo-4-nonyl-1,3-thiazole |
InChI |
InChI=1S/C12H19Br2NS/c1-2-3-4-5-6-7-8-9-10-11(13)16-12(14)15-10/h2-9H2,1H3 |
Clé InChI |
QHYXAYKIZLXYKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(SC(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
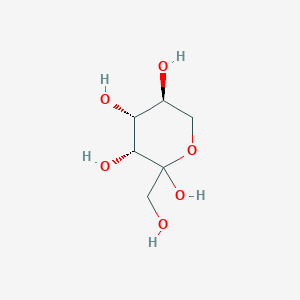
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)

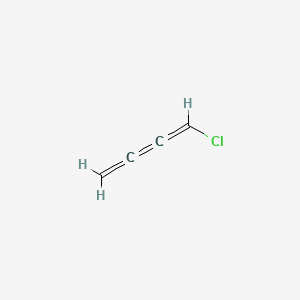
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
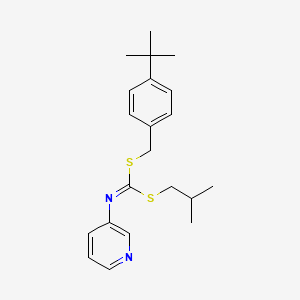
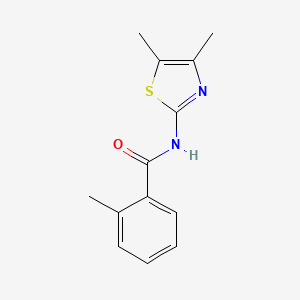
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)

